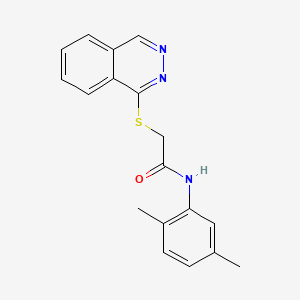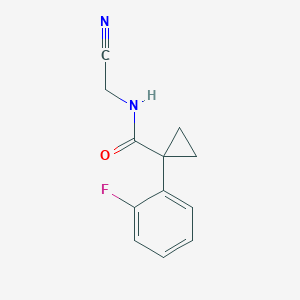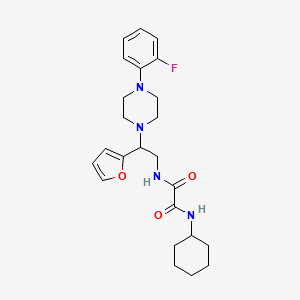
N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the fluorophenyl group, and finally the attachment of the cyclohexyl and furan-2-yl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize yield and minimize waste. This might include the use of continuous flow reactors, which can provide better control over reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan-2-yl group can be oxidized to form a furan-2-one derivative.
Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different substituents.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-one derivatives.
Reduction: : Piperazine derivatives with different substituents.
Substitution: : Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other oxalamides or piperazine derivatives, but the presence of the cyclohexyl and furan-2-yl groups sets it apart. Some similar compounds include:
N1-cyclohexyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
N1-cyclohexyl-N2-(2-(4-(3-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
These compounds share similar structural motifs but differ in the position of the fluorophenyl group, which can lead to variations in their biological activity and chemical properties.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O3/c25-19-9-4-5-10-20(19)28-12-14-29(15-13-28)21(22-11-6-16-32-22)17-26-23(30)24(31)27-18-7-2-1-3-8-18/h4-6,9-11,16,18,21H,1-3,7-8,12-15,17H2,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRCOCMFQHUELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)
![3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2931283.png)
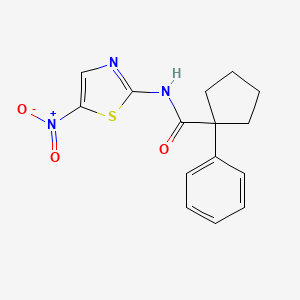
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2931285.png)
![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)
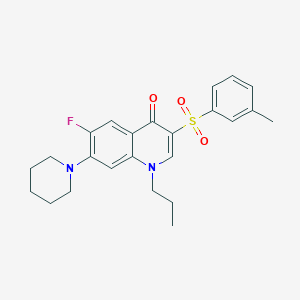
![N-(2,6-dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2931288.png)
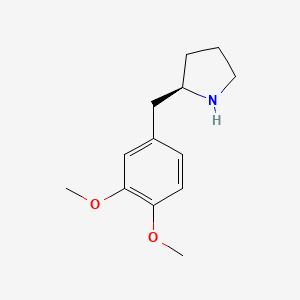
![1-(2-Oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2931291.png)
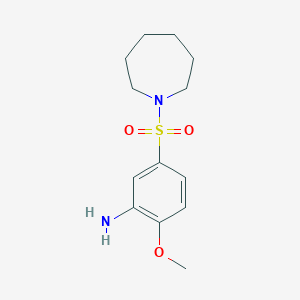
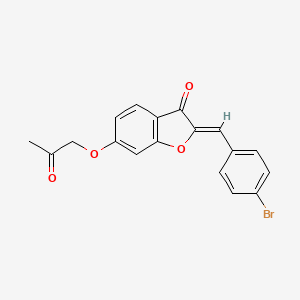
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)
